1H-Pyrrole-1-butanal
Description
1H-Pyrrole-1-butanal is a heterocyclic organic compound featuring a pyrrole ring substituted with a butanal group at the 1-position. Pyrrole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The butanal substituent introduces unique reactivity and physicochemical properties, making this compound valuable in synthetic chemistry.
Properties
CAS No. |
289471-41-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-pyrrol-1-ylbutanal |
InChI |
InChI=1S/C8H11NO/c10-8-4-3-7-9-5-1-2-6-9/h1-2,5-6,8H,3-4,7H2 |
InChI Key |
WSVVYNMHDJRUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC=O |
Origin of Product |
United States |
Preparation Methods
Paal–Knorr Condensation Approach
The Paal–Knorr synthesis is the most direct and commonly employed method for preparing pyrrole derivatives with side chains such as butanal. It involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under mild conditions.
-
- A 1,4-dicarbonyl compound with a butanal substituent is reacted with ammonia or a suitable amine.
- The reaction is typically carried out in refluxing solvents like toluene or acetic acid.
- Acid catalysts such as p-toluenesulfonic acid hydrate (p-TsOH·H2O) can be used to facilitate cyclization.
- The reaction yields the corresponding N-substituted pyrrole with an aldehyde functional group on the butanal chain.
| Entry | Catalyst (Smectite Clay) | Reaction Time (min) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | KSF/Bentonite | 3-5 | 95-98 | Solvent-free grinding |
| 2 | Hectorite/K10 | 4-5 | 93-97 | Recyclable catalyst |
This method can be adapted to synthesize 1H-Pyrrole-1-butanal by selecting the appropriate 1,4-dicarbonyl precursor bearing the butanal moiety.
Multi-Step Synthetic Routes via Functional Group Transformations
For more complex or substituted pyrroles like 1H-Pyrrole-1-butanal, multi-step synthetic sequences are often employed:
-
- N-substituted pyrroles or pyrrole derivatives.
- Functionalized intermediates such as 1,4-diketones or amino ketones.
-
- Preparation of 1,4-diketones via Vilsmeier-Haack reaction or Claisen rearrangement.
- Cyclization using ammonium acetate and acetic anhydride to form the pyrrole ring.
- Subsequent functional group transformations to introduce or reveal the aldehyde group on the butanal side chain.
This approach allows for fine-tuning the substitution pattern and functional groups on the pyrrole ring, including the butanal aldehyde group.
Catalytic and Redox Methods
- Catalytic dehydrogenation of pyrrolidine derivatives can yield pyrrole rings, which can then be functionalized to introduce aldehyde groups.
- Oxidation of primary alcohols on pyrrole derivatives to aldehydes using reagents like pyridinium chlorochromate (PCC) is a common method to obtain pyrrole-aldehydes such as 1H-Pyrrole-1-butanal.
Recent Advances: Chemoselective Ring Closure and Iminium Ion Intermediates
A recent study demonstrated the chemoselective ring closure of 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal derivatives to form lactam structures with aldehyde groups intact. This method involves:
- Formation of iminium ion intermediates.
- Use of Lewis acids such as boron trifluoride etherate (BF3·OEt2) and triethylsilane (Et3SiH) for reduction.
- Purification by silica gel chromatography to isolate aldehyde-functionalized pyrrole derivatives.
This approach provides a highly selective and efficient route to aldehyde-containing pyrroles, potentially applicable to 1H-Pyrrole-1-butanal synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Paal–Knorr Condensation | 1,4-dicarbonyl + ammonia/amine | High yield, green chemistry, catalyst recyclability | Requires suitable 1,4-dicarbonyl precursors |
| Multi-step Functionalization | Sequential synthesis with oxidation steps | Versatile substitution patterns | Longer synthesis time, multiple purification steps |
| Catalytic Dehydrogenation + Oxidation | Pyrrolidine to pyrrole, then oxidation | Direct ring formation, functional group transformations | Requires careful control of oxidation conditions |
| Chemoselective Ring Closure | Iminium ion intermediates, Lewis acid catalysis | High selectivity, efficient | Specialized reagents, may need chromatographic purification |
Summary Table of Key Reaction Conditions for 1H-Pyrrole-1-butanal Preparation
| Synthetic Route | Starting Material(s) | Catalyst/Reagent(s) | Solvent/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Paal–Knorr Condensation | 1,4-butanedione + ammonia | p-TsOH·H2O or smectite clay catalysts | Reflux in toluene or solvent-free grinding | 90-98 | Green, recyclable catalysts |
| Multi-step Functionalization | N-methyl indoles → 1,4-butanediones | Ammonium acetate, acetic anhydride | Reflux in acetic acid | 80-90 | Allows aldehyde introduction |
| Catalytic Dehydrogenation + Oxidation | Pyrrolidine derivatives | Pd or solid acid catalysts + PCC | Various solvents, mild temp | Moderate | Requires oxidation control |
| Chemoselective Ring Closure | 4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal | BF3·OEt2, Et3SiH | Silica gel chromatography | 82-88 | High selectivity, complex setup |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1-butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
Reactivity and Synthesis
The nitrogen atom in the pyrrole ring influences the reactivity of 1H-Pyrrole-1-butanal, enabling it to participate in electrophilic and nucleophilic reactions. Pyrroles typically react with electrophiles at the α position (C2 or C5) because of the stability of the protonated intermediate that forms during these reactions. Several synthetic routes exist for producing 1H-Pyrrole-1-butanal.
Scientific Research Applications
1H-Pyrrole-1-butanal and its derivatives have various biological activities, such as antimicrobial, antifungal, and anticancer properties. Compounds similar to 1H-Pyrrole-1-butanal have demonstrated potential in inhibiting tumor growth and exhibiting cytotoxic effects against certain cancer cell lines. Interaction studies focus on its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential and guiding further development.
Structural Analogues
Several compounds share structural similarities with 1H-Pyrrole-1-butanal:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Pyrrole | Simple pyrrole | Base structure without substituents |
| N-Methylpyrrole | Methyl-substituted | Increased lipophilicity and altered reactivity |
| 2-Acetylpyrrole | Acetyl-substituted | Enhanced biological activity |
| 3-Pyrrolidinone | Lactam derivative | Different reactivity due to lactam structure |
The uniqueness of 1H-Pyrrole-1-butanal lies in its butanal side chain, which influences its solubility, reactivity, and interactions compared to other pyrrole derivatives.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-butanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrrole Derivatives
The provided evidence focuses on structurally related pyrrole compounds, which can be used to infer general trends. Below is a comparative analysis:
Table 1: Key Properties of Analogous Pyrrole Derivatives
Structural and Functional Differences
Substituent Groups: 3-Heptyl-1H-pyrrole (C₁₁H₁₉N): A heptyl chain at the 3-position increases hydrophobicity, likely enhancing lipid solubility compared to 1H-Pyrrole-1-butanal’s aldehyde-terminated chain. 2-Phenyl-1-(propadienyl) Derivative (C₁₃H₁₁N): The propadienyl and phenyl groups introduce steric hindrance and π-π interactions, differing from the linear butanal group in reactivity . 1-(2-Furanylmethyl) Derivative (C₈H₇NO): A furan substituent adds oxygen-based polarity, contrasting with the aldehyde functionality in 1H-Pyrrole-1-butanal .
Hazard Profiles: 3-Heptyl-1H-pyrrole exhibits acute inhalation toxicity and skin/eye irritation, typical of hydrophobic pyrroles that may penetrate biological membranes . 2-Phenyl-1-(propadienyl) Derivative shows broader hazards (oral toxicity, respiratory irritation), likely due to reactive unsaturated bonds and aromaticity .
Applications :
- While 3-Heptyl-1H-pyrrole and 2-phenyl derivatives are used in chemical synthesis, 1H-Pyrrole-1-butanal’s aldehyde group could enable participation in condensation reactions (e.g., Schiff base formation), common in drug design.
Research Findings and Limitations
- Gaps in Data: No experimental or computational studies on 1H-Pyrrole-1-butanal are cited in the evidence. Comparisons rely on extrapolation from structurally similar compounds.
- Safety Precautions : Analogous compounds emphasize the need for handling pyrroles with gloves/eye protection due to irritation risks .
- Synthetic Utility : Aldehyde-containing pyrroles (like 1H-Pyrrole-1-butanal) are understudied but theoretically valuable for synthesizing heterocyclic polymers or bioactive molecules.
Biological Activity
1H-Pyrrole-1-butanal, a derivative of pyrrole, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
1H-Pyrrole-1-butanal is characterized by a five-membered heterocyclic structure containing nitrogen. Its unique structural properties enable it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
The biological activity of 1H-Pyrrole-1-butanal is attributed to several mechanisms:
- Electrophilic Reactions : The compound acts as an electrophile, allowing it to react with nucleophiles in biological systems.
- Redox Reactions : It participates in redox reactions that can influence cellular oxidative stress levels.
- Target Interaction : The specific molecular targets and pathways depend on the context of its application, including interactions with enzymes and receptors involved in disease processes.
Antimicrobial Properties
1H-Pyrrole-1-butanal has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For example:
- Study Findings : In vitro studies demonstrated that derivatives of pyrrole, including 1H-Pyrrole-1-butanal, showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were found to be as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects:
- Cell Viability Studies : In cellular models, 1H-Pyrrole-1-butanal derivatives were shown to inhibit cell proliferation in cancer cell lines. A study reported that certain pyrrole derivatives could induce apoptosis in cancer cells through the modulation of key signaling pathways .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | HeLa | 15 |
| B | MCF-7 | 20 |
| C | A549 | 25 |
Study on Antitubercular Activity
A recent study synthesized various pyrrole derivatives and evaluated their antitubercular properties. The findings indicated that some compounds exhibited dual inhibition against enoyl ACP reductase and dihydrofolate reductase (DHFR), which are critical targets for tuberculosis treatment. Molecular docking studies revealed significant binding interactions at the active sites of these enzymes, suggesting a multi-target mechanism of action .
Neuroprotective Effects
Another area of research explored the neuroprotective effects of pyrrole derivatives, including 1H-Pyrrole-1-butanal, against neurotoxic agents like 6-hydroxydopamine (6-OHDA). In this study, compounds demonstrated the ability to reverse cytotoxicity induced by 6-OHDA in neuronal cell models, indicating potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Pyrrole-1-butanal, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor aldehydes or ketones with amines under acidic or catalytic conditions. For example, Knorr pyrrole synthesis or Paal-Knorr methodologies may be adapted . Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity validation requires HPLC (C18 column, UV detection at 254 nm) or GC-MS (non-polar capillary column) .
Q. Which spectroscopic techniques are most effective for characterizing 1H-Pyrrole-1-butanal?
- Methodological Answer :
- 1H/13C NMR : Key signals include pyrrolic proton resonances (δ 6.5–7.0 ppm) and aldehyde protons (δ 9.5–10.0 ppm). Compare with reference spectra from databases like NIST Chemistry WebBook .
- FT-IR : Look for pyrrole ring C-N stretching (~1500 cm⁻¹) and aldehyde C=O stretching (~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular formula (C₈H₁₁NO) and fragmentation patterns consistent with pyrrole derivatives .
Q. How should 1H-Pyrrole-1-butanal be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Monitor degradation via periodic NMR or TLC analysis. Avoid prolonged exposure to moisture or oxygen, as the aldehyde group is prone to oxidation .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting or IR shifts) be systematically resolved?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (using software like Gaussian or ORCA) to identify conformational isomers or solvent effects .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or assign stereochemistry .
Q. What strategies are effective for elucidating reaction mechanisms involving 1H-Pyrrole-1-butanal in heterocyclic transformations?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify intermediates.
- Isotopic Labeling : Use ¹³C-labeled aldehyde groups to track bond formation/cleavage in cycloaddition or nucleophilic addition reactions.
- Theoretical Modeling : Apply transition state theory (e.g., using Gaussian’s QST3) to map energy barriers and propose plausible pathways .
Q. How can researchers address contradictions in reported biological activity data for 1H-Pyrrole-1-butanal derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines or in vitro systems to confirm specificity.
- Structural Analog Analysis : Compare bioactivity trends with structurally similar compounds (e.g., 1H-Pyrrole-3-carboxamide derivatives) to identify pharmacophore requirements .
- Meta-Analysis : Systematically review literature using tools like PRISMA to assess methodological variability (e.g., assay conditions, solvent effects) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
